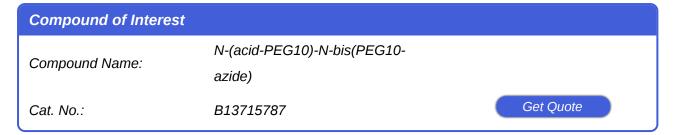


An In-depth Technical Guide to N-(acid-PEG10)-N-bis(PEG10-azide)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the trifunctional polyethylene glycol (PEG) linker, **N-(acid-PEG10)-N-bis(PEG10-azide)**, identified by CAS number 2803119-06-2. [1] This document details its chemical properties, synthesis, and key applications in bioconjugation, drug delivery, and advanced imaging techniques. A significant focus is placed on its role in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), through orthogonal click chemistry and amine-reactive conjugations. Detailed experimental protocols and visual diagrams of reaction workflows are provided to facilitate its practical implementation in research and development settings.

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a heterotrifunctional, high-purity PEG reagent designed for advanced bioconjugation applications.[2][3] Its unique structure, featuring a terminal carboxylic acid and two terminal azide groups, allows for the sequential and controlled attachment of different molecular entities. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it an invaluable tool in the development of novel therapeutics and diagnostics.[2][3] The azide moieties readily participate in highly efficient and specific "click chemistry" reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[2][3]



Chemical and Physical Properties

A summary of the key quantitative data for **N-(acid-PEG10)-N-bis(PEG10-azide)** is presented in the table below.

Property	Value	Reference
CAS Number	2803119-06-2	[1]
Molecular Formula	C67H133N7O32	[1]
Molecular Weight	1548.8 g/mol	[1][4]
Purity	>96%	[1][4]
Appearance	White to off-white solid	N/A
Solubility	Water, DMSO, DMF, DCM	[5]
Storage	-20°C	[5]

Synthesis

While the specific, proprietary synthesis of commercially available **N-(acid-PEG10)-N-bis(PEG10-azide)** is not publicly disclosed, a general and convergent synthetic pathway for creating trifunctional oligoethyleneglycol-amine linkers has been described. This process often involves the reductive coupling of a primary azide to a bifunctional OEG-azide precursor, resulting in a symmetrical dialkylamine with a central nitrogen and two identical end-chain functional groups. These can then be further modified to introduce the desired functionalities.

Applications and Experimental Protocols

The trifunctional nature of this linker makes it highly versatile for a range of applications, most notably in the construction of antibody-drug conjugates (ADCs) and in advanced fluorescence imaging.

Antibody-Drug Conjugates (ADCs)

Trifunctional PEG linkers are instrumental in the development of next-generation ADCs, which can carry multiple payloads to enhance therapeutic efficacy. The linker's architecture allows for

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the attachment of a targeting antibody via the carboxylic acid group and two therapeutic agents through the azide groups.

Experimental Protocol: General Two-Step Conjugation for ADC Formation

This protocol outlines a general procedure for conjugating a monoclonal antibody (mAb) and two alkyne-functionalized drug molecules to **N-(acid-PEG10)-N-bis(PEG10-azide)**.

Step 1: Activation of Carboxylic Acid and Conjugation to mAb

- Dissolve: Dissolve **N-(acid-PEG10)-N-bis(PEG10-azide)** in an anhydrous organic solvent such as DMF or DMSO.
- Activate: Add an activating agent for the carboxylic acid, such as a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a 1.2-fold molar excess to the linker. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.
- Conjugate: Add the activated linker solution to a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) at a molar ratio of 5-10 fold excess of the linker to the antibody.
- Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Purify: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Step 2: Click Chemistry Conjugation of Drug Molecules

- Prepare: Dissolve the alkyne-functionalized drug molecules in a compatible solvent (e.g., DMSO).
- React: To the purified mAb-linker conjugate, add the alkyne-drug solution.
- Catalyze: Initiate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a



copper-chelating ligand (e.g., TBTA).

- Incubate: Allow the click reaction to proceed for 1-2 hours at room temperature.
- Purify: Purify the final ADC conjugate using SEC or other appropriate chromatography techniques to remove unreacted drug molecules and catalyst.

Advanced Fluorescence Imaging

This linker has been utilized in the development of novel imaging platforms, such as the "Click-FAST" (fluorescence-activating and absorption-shifting tag) system. In this application, the linker is used to attach multiple copies of a targeting moiety (like a sugar) to a fluorogen, enhancing its binding to bacterial cells for differential fluorescent labeling.

Experimental Protocol: Click Reaction for Fluorogen Modification

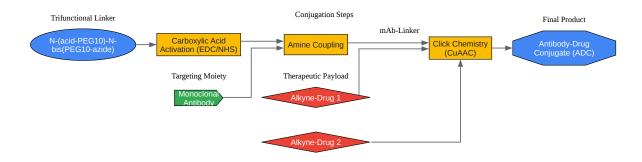
This protocol is adapted from a study that used **N-(acid-PEG10)-N-bis(PEG10-azide)** for fluorogen modification.

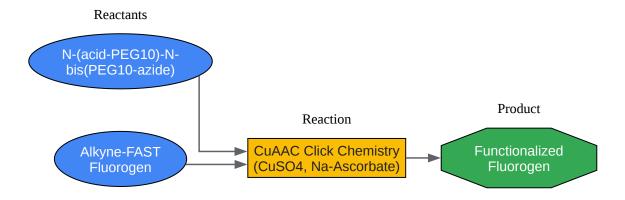
- · Prepare Reagents:
 - Prepare a stock solution of the alkyne-functionalized FAST fluorogen.
 - Prepare a stock solution of N-(acid-PEG10)-N-bis(PEG10-azide) (CAS 2803119-06-2).
 - Prepare stock solutions of copper(II) sulfate and sodium ascorbate.
- Reaction Mixture: In a microcentrifuge tube, combine the alkyne-fluorogen and the azidelinker in a suitable solvent mixture (e.g., DMSO/water).
- Initiate Reaction: Add sodium ascorbate followed by copper(II) sulfate to the reaction mixture to initiate the click reaction.
- Incubate: Allow the reaction to proceed at room temperature for at least one hour.
- Analysis: The resulting conjugate can be analyzed by mass spectrometry and used for fluorescence imaging experiments with bacterial cultures.



Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships involving **N-(acid-PEG10)-N-bis(PEG10-azide)**.





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